molecular formula C10H12ClNO5S B2382284 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid CAS No. 83173-87-9

4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid

Cat. No. B2382284
CAS RN: 83173-87-9
M. Wt: 293.72
InChI Key: MMFXZGDUIQNFHU-UHFFFAOYSA-N
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Description

“4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H12ClNO5S .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid” is defined by its molecular formula, C10H12ClNO5S . The exact structure would require more specific information such as a structural diagram or a detailed description.

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Chloro-3-sulfamoyl benzoic acid derivatives have shown potent inhibition of carbonic anhydrase (CA) isozymes, particularly CA II and IV. These isozymes play a crucial role in aqueous humor secretion within the eye, making these derivatives potential topical anti-glaucoma agents. Their in vivo activity and prolonged duration of action have been noted, with some derivatives exhibiting even higher affinity for CA I than dorzolamide and brinzolamide, commonly used drugs in this domain (Mincione et al., 2001).

Plant Growth Regulation

Research on chloro- and methyl-substituted benzoic acids, including derivatives of 4-chloro-3-sulfamoyl benzoic acid, has shown their influence on plant growth. These compounds exhibit varying degrees of growth-promoting activity, with specific substitutions enhancing this effect. The study highlights the role of these compounds in understanding the relationship between chemical structure and plant growth regulation (Pybus et al., 1959).

Photodecomposition Study

The photodecomposition of chlorobenzoic acids, including the 4-chloro derivative, has been studied under UV irradiation and sunlight. This research is significant in understanding the environmental behavior and breakdown of these compounds, which is essential for assessing their environmental impact and degradation pathways (Crosby & Leitis, 1969).

Biodegradation and Toxicity Assessment

The biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, involves the transformation of related compounds, including 4-chloro-3-sulfamoyl benzoic acid. Understanding the biodegradation pathways and products is crucial for evaluating the environmental fate of these herbicides (Li et al., 2016). Additionally, the toxicity of various benzoic acid derivatives, including the 4-chloro variant, has been assessed to understand their potential impact on health and safety (Gorokhova et al., 2020).

Polyaniline Doping

Benzoic acid and its derivatives, such as 4-chloro-3-sulfamoyl benzoic acid, have been used as dopants for polyaniline. This research is significant in the field of conductive polymers, impacting the development of materials with specific electrical properties (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

4-chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-12(4-5-13)18(16,17)9-6-7(10(14)15)2-3-8(9)11/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFXZGDUIQNFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid

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